molecular formula C19H24N4O3 B10908389 methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10908389
M. Wt: 356.4 g/mol
InChI Key: OQEWCNWIJSIIOO-UHFFFAOYSA-N
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Description

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . The reaction is carried out at room temperature in ethanol, providing moderate to good yields.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, with CAS number 1018052-47-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of 356.4 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of cyclopentyl and cyclopropyl groups contributes to its unique pharmacological profile.

PropertyValue
CAS Number1018052-47-5
Molecular FormulaC₁₉H₂₄N₄O₃
Molecular Weight356.4 g/mol
StructurePyrazolo[3,4-b]pyridine

Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit various mechanisms of action, including:

  • PPAR Agonism : This compound has been studied as an agonist for human peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which plays a crucial role in lipid metabolism and glucose homeostasis .
  • Kinase Inhibition : Pyrazolo[3,4-b]pyridines are recognized as inhibitors of several kinases involved in cancer progression. This includes tyrosine kinase inhibitors (TKIs), which target pathways critical for tumor growth and survival .

Pharmacological Effects

The biological effects of this compound include:

  • Anti-inflammatory Activity : Several studies have demonstrated the anti-inflammatory potential of pyrazolo[3,4-b]pyridines by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : The compound shows promise as an anticancer agent through its ability to inhibit cell proliferation in various cancer cell lines.
  • Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazolo ring and substituents significantly influence the biological activity of these compounds. Key findings include:

  • Steric Effects : The size and shape of substituents like cyclopentyl and cyclopropyl groups affect binding affinity to target receptors.
  • Hydrophobic Interactions : The presence of hydrophobic tails enhances interaction with lipid membranes, improving bioavailability and efficacy.

Study 1: PPARα Agonism

In a study examining the agonistic activity on PPARα, this compound was shown to reduce triglyceride levels in high-fructose-fed rats comparable to fenofibrate . This suggests potential applications in treating dyslipidemia.

Study 2: Anticancer Activity

Another investigation reported that derivatives of pyrazolo[3,4-b]pyridines inhibited the growth of various cancer cell lines through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Properties

IUPAC Name

methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-11-9-14(19(25)26-2)16-17(12-7-8-12)22-23(18(16)20-11)10-15(24)21-13-5-3-4-6-13/h9,12-13H,3-8,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEWCNWIJSIIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CCCC3)C4CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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